7-acetyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-acetyl-3,4-dihydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)7-2-3-8-9(4-7)12-10(14)5-11-8/h2-4,11H,5H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGVJALEHMCHGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NCC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-acetyl-3,4-dihydroquinoxalin-2(1H)-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one

Executive Summary

The 3,4-dihydroquinoxalin-2(1H)-one core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of novel therapeutic agents.[1] Derivatives of this structure have demonstrated a wide array of biological activities, including antibacterial, anticancer, and kinase inhibitory effects.[1][2] This guide provides a detailed technical overview of a specific derivative, this compound, designed for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, outline a logical synthetic pathway, analyze its structural and spectroscopic characteristics, and discuss its potential reactivity and applications in modern drug discovery. The insights herein are grounded in established chemical principles and supported by relevant literature, offering a comprehensive resource for scientists working with this promising molecular framework.

Molecular Structure and Physicochemical Properties

This compound (IUPAC Name: 7-acetyl-3,4-dihydro-1H-quinoxalin-2-one) is a bicyclic heterocyclic compound.[3] Its structure is characterized by a dihydropyrazinone ring fused to a benzene ring, which is substituted with an acetyl group at the 7-position. The core structure contains a lactam (an amide within a cyclic system), a secondary amine, and an aromatic ring. The acetyl group introduces a ketone functionality, providing an additional site for chemical modification and potential hydrogen bonding interactions in a biological context.

The computed physicochemical properties of this molecule provide critical insights for its handling, formulation, and potential as a drug candidate.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |

| Molecular Weight | 190.20 g/mol | [3] |

| Exact Mass | 190.074227566 Da | [3] |

| XLogP3 | 0.6 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 58.2 Ų | [3] |

| Rotatable Bond Count | 1 | [3] |

The low XLogP3 value of 0.6 suggests that the molecule is relatively hydrophilic, a property that can influence its solubility and pharmacokinetic profile. The presence of two hydrogen bond donors (the N-H groups) and two acceptors (the C=O groups) indicates a strong potential for forming interactions with biological macromolecules, a key feature for drug-receptor binding.[3]

Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of this compound can be logically approached by first constructing the core quinoxalinone scaffold, followed by functionalization of the aromatic ring. A common and effective method for forming the 3,4-dihydroquinoxalin-2(1H)-one ring system involves the condensation of an o-phenylenediamine with an α-haloacetic acid derivative.[4]

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Self-Validating Approach

The following protocol is a generalized procedure based on established methods for quinoxalinone synthesis.[1][4]

Step 1: Synthesis of 3,4-Diaminoacetophenone (Intermediate C)

-

Rationale: The starting material, 4-amino-3-nitroacetophenone, contains the necessary carbon framework. A selective reduction of the nitro group is required to produce the ortho-diamine, which is essential for the subsequent cyclization.

-

Procedure:

-

Dissolve 4-amino-3-nitroacetophenone in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature for 4-6 hours.

-

Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The disappearance of the yellow color associated with the nitro-aromatic compound is also a visual indicator.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 3,4-diaminoacetophenone, which can often be used in the next step without further purification.

-

Step 2: Cyclocondensation to form this compound (Product E)

-

Rationale: This step forms the heterocyclic ring. The reaction of the ortho-diamine with a two-carbon electrophile, such as chloroacetyl chloride, results in an initial acylation followed by an intramolecular nucleophilic substitution to form the lactam. Using a base is crucial to neutralize the HCl generated during the reaction.

-

Procedure:

-

Suspend 3,4-diaminoacetophenone in a suitable solvent like dioxane or ethanol.

-

Add an equimolar amount of a base, such as sodium bicarbonate or triethylamine.

-

Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Validation: Monitor the formation of the product by TLC. Upon completion, a precipitate often forms.

-

Cool the reaction mixture. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent and purify the residue.

-

Wash the collected solid with water and a cold, non-polar solvent (like diethyl ether) to remove impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Chemical Reactivity

The molecule possesses several reactive sites:

-

N1 and N4 Amine/Amide: The secondary amine (N1) and the amide nitrogen (N4) can be alkylated or acylated under appropriate basic conditions, allowing for the synthesis of a diverse library of derivatives.[4][5]

-

Acetyl Group: The methyl protons of the acetyl group are weakly acidic and can participate in condensation reactions (e.g., aldol or Claisen-Schmidt) with aldehydes to form α,β-unsaturated ketones. The ketone carbonyl can also be reduced to a secondary alcohol or converted to other functional groups.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution. The existing substituents will direct incoming electrophiles, allowing for further functionalization (e.g., nitration, halogenation) if desired.

Spectroscopic Characterization (Predicted)

Structural elucidation is paramount for confirming the identity and purity of a synthesized compound. Based on the known spectral data of analogous quinoxalinone and acetyl-substituted aromatic systems, the following characteristics are predicted for this compound.[6]

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Protons: Three protons in the aromatic region (approx. δ 7.0-7.8 ppm). Expect a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a doublet for the proton at C8, reflecting their coupling patterns.

-

NH Protons: Two distinct broad singlets, one for the N1-H (amide, likely downfield, δ ~10.5 ppm) and one for the N4-H (amine, δ ~6.5-7.5 ppm).[1]

-

Methylene Protons (C3): A singlet at approximately δ 4.2-4.6 ppm, integrating to 2H.[1]

-

Acetyl Protons: A sharp singlet at approximately δ 2.5-2.6 ppm, integrating to 3H.

-

-

FT-IR (KBr, cm⁻¹):

-

N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹.

-

C=O Stretching: Two strong absorption bands are expected. One for the amide carbonyl (lactam) around 1670-1690 cm⁻¹ and another for the acetyl ketone carbonyl around 1690-1710 cm⁻¹.[6]

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 191.08. The exact mass would confirm the elemental composition.[3]

-

Relevance and Potential in Drug Discovery

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. The addition of the 7-acetyl group provides a specific substitution pattern that can be exploited for targeted drug design.

Caption: Relationship of the quinoxalinone scaffold to known biological activities.

-

Kinase Inhibition: The quinoxalinone core has been identified as a key fragment for inhibiting various kinases, including JNK3, which is implicated in neurodegenerative diseases.[2] The acetyl group on the 7-position can serve as a crucial hydrogen bond acceptor or as a vector for growing the molecule into adjacent pockets of an enzyme's active site.

-

Antibacterial Agents: Numerous quinoxalinone derivatives have been synthesized and tested for antibacterial activity, showing moderate to good efficacy against various bacterial strains.[1]

-

Anticancer Potential: The scaffold is present in compounds designed to target cancer-related pathways. For instance, derivatives have been developed as hypoxia-selective antitumor agents.[7]

-

Synthetic Handle: The acetyl group is a versatile functional group. It can be used as a synthetic handle to attach larger, more complex fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

This compound is a well-defined chemical entity with properties that make it an attractive starting point for further investigation in drug discovery and materials science. Its hydrophilic nature, coupled with multiple hydrogen bonding sites, provides a solid foundation for designing molecules with favorable pharmacokinetic and pharmacodynamic profiles. The straightforward and logical synthetic routes to this compound and its parent scaffold allow for the facile generation of derivatives for biological screening. This guide has provided a comprehensive overview of its chemical properties, offering researchers the foundational knowledge needed to incorporate this valuable molecule into their research and development programs.

References

-

PubChem. (2026). This compound. National Center for Biotechnology Information. [Link]

-

Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]

-

PubChem. (2026). 7-acetyl-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

-

Al-Majid, A. M., et al. (2017). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E, 73(Pt 6), 863–869. [Link]

-

PubChem. (n.d.). 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024). 3,4-dihydroquinoxalin-2(1H)-one. [Link]

-

Chen, Z., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 29. [Link]

-

Shabaan, M., et al. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371. [Link]

-

Wang, Z., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. [Link]

-

MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(15), 4998. [Link]

-

ACS Publications. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 85(15), 9878–9889. [Link]

-

CAS Common Chemistry. (n.d.). 5-hydroxy-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b′]dipyran-2-one. [Link]

-

ChemBK. (n.d.). Quinoxalinone,4-[[4-(2-benzothiazolyl)-1-piperidinyl]acetyl]-3,4-dihydro-(9CI). [Link]

-

European Journal of Chemistry. (2011). View of Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

-

ResearchGate. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

-

National Institutes of Health. (n.d.). 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. [Link]

-

ResearchGate. (2013). Antibacterial Activity of 3, 4-dihydroquinoxalin-2(1H)-one derivatives 5a-5j. [Link]

-

MDPI. (2022). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. Molecules, 27(23), 8206. [Link]

-

PubMed. (1994). 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. [Link]

-

Longdom Publishing. (n.d.). Organic Chemistry: Current Research Open Access. [Link]

-

PubChem. (n.d.). 7-Acetyl-4-methyl-1,3-dihydroquinoxalin-2-one. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H10N2O2 | CID 51342134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on insights relevant to drug discovery and development.

Core Chemical Identity

This compound is a derivative of the quinoxalinone scaffold, which is recognized as a "privileged structure" in drug design due to its ability to interact with a wide range of biological targets.[1] The core structure consists of a benzene ring fused to a pyrazinone ring, with an acetyl group substitution at the 7th position.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number : 1255147-27-3 .[2]

Synonyms:

-

7-acetyl-3,4-dihydro-1H-quinoxalin-2-one[2]

-

7-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one[2]

-

MFCD17078769[2]

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems and guiding formulation development. The computed properties of this compound are summarized in the table below.[2]

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Exact Mass | 190.074227566 Da |

| XLogP3 | 0.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 58.2 Ų |

Synthesis and Characterization

The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives typically involves the condensation of a substituted o-phenylenediamine with a suitable two-carbon synthon.[3][4] For this compound, a plausible synthetic route would involve the reaction of 4-acetyl-1,2-phenylenediamine with chloroacetic acid in the presence of a base.

Hypothetical Synthetic Protocol:

-

Reaction Setup: To a solution of 4-acetyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as aqueous ammonia, add chloroacetic acid (1 equivalent).

-

Condensation: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization of the synthesized compound would be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Synthetic Workflow Diagram:

Caption: A plausible synthetic workflow for this compound.

Potential Applications in Drug Discovery

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a key structural motif in a variety of biologically active compounds.[3][5][6] Derivatives of this core have been investigated for a range of therapeutic applications, suggesting that this compound could serve as a valuable starting point for the development of novel therapeutic agents.

Kinase Inhibition:

The c-Jun N-terminal kinases (JNKs) are implicated in several diseases, including neurodegenerative disorders and inflammatory conditions.[6] A lead compound containing the 3,4-dihydroquinoxalin-2(1H)-one core has been identified as a JNK3 inhibitor.[6] Structure-based drug design and optimization of this scaffold have led to the development of potent and selective JNK3 inhibitors.[6] The 7-acetyl group of the title compound could potentially be modified to explore structure-activity relationships and enhance selectivity and potency.

Antimicrobial Activity:

Several novel derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been synthesized and evaluated for their antibacterial and antifungal activities.[3][4][5] Some of these compounds have shown moderate to good activity against various bacterial strains.[3] This suggests that this compound could be a scaffold for the development of new antimicrobial agents.

Hypothetical Mechanism of Action Pathway:

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, a common mechanism for compounds with this scaffold.

Caption: A potential mechanism of action for a this compound derivative as a kinase inhibitor.

Conclusion

This compound, identified by CAS number 1255147-27-3, is a compound with significant potential in the field of drug discovery. Its physicochemical properties and the established biological activities of related quinoxalinone derivatives make it an attractive scaffold for the development of novel therapeutics, particularly in the areas of kinase inhibition and antimicrobial therapy. Further research into the synthesis of diverse derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

-

PubChem. This compound. [Link]

-

PubChem. 7-acetyl-3,4-dihydroquinolin-2(1H)-one. [Link]

-

Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]

-

ChemBK. 3,4-dihydroquinoxalin-2(1H)-one. [Link]

-

Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371. [Link]

-

European Journal of Chemistry. View of Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

-

ResearchGate. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

-

Longdom Publishing. Organic Chemistry: Current Research Open Access. [Link]

-

Li, Y., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. [Link]

-

Home Sunshine Pharma. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone CAS 22246-18-0. [Link]

-

PubChem. 7-Acetyl-2-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

-

National Institutes of Health. 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H). [Link]

-

PubMed Central. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. [Link]

-

PubMed Central. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H10N2O2 | CID 51342134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

7-acetyl-3,4-dihydroquinoxalin-2(1H)-one molecular structure

An In-Depth Technical Guide to the Molecular Structure of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinoxalinone core, a heterocyclic scaffold composed of a fused benzene and pyrazinone ring, is one such "privileged structure".[1][2] Its synthetic versatility and capacity to engage with a multitude of biological targets have established it as a critical platform in modern drug discovery.[2][3] Quinoxalinone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][5][6]

This technical guide provides a comprehensive examination of a specific derivative: This compound . We will dissect its molecular architecture through a detailed analysis of its physicochemical properties and spectroscopic signatures. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for structural elucidation and synthesis, thereby providing a robust framework for future research and application.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and physicochemical characteristics is the bedrock of all subsequent research. These parameters govern its solubility, membrane permeability, and metabolic stability, all of which are critical determinants of its potential as a therapeutic agent. The fundamental properties of this compound are summarized below.[7]

| Property | Value | Source |

| IUPAC Name | 7-acetyl-3,4-dihydro-1H-quinoxalin-2-one | PubChem CID 51342134[7] |

| CAS Number | 1255147-27-3 | PubChem CID 51342134[7] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem CID 51342134[7] |

| Molecular Weight | 190.20 g/mol | PubChem CID 51342134[7] |

| XLogP3 (Lipophilicity) | 0.6 | PubChem CID 51342134[7] |

| Hydrogen Bond Donors | 2 | PubChem CID 51342134[7] |

| Hydrogen Bond Acceptors | 2 | PubChem CID 51342134[7] |

| Polar Surface Area | 58.2 Ų | PubChem CID 51342134[7] |

Structural Elucidation: A Multi-faceted Spectroscopic Approach

Confirming the molecular structure of a synthesized compound is a non-negotiable step in chemical research. It relies on a convergence of evidence from multiple analytical techniques, each providing a unique piece of the structural puzzle. Here, we detail the expected spectroscopic signatures for this compound.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms.

-

Causality: The chemical shift of a proton is dictated by the electron density around it. Electron-withdrawing groups (like carbonyls and aromatic rings) "deshield" nearby protons, causing them to resonate at a higher frequency (further downfield). Spin-spin coupling (splitting) arises from the influence of non-equivalent protons on adjacent carbons, revealing connectivity.

-

Predicted Spectrum:

-

Aromatic Protons (3H): Expected in the δ 7.0-8.0 ppm region. The proton at C8, adjacent to the electron-withdrawing acetyl group, would be the most deshielded and appear furthest downfield, likely as a doublet. The protons at C5 and C6 would appear as a doublet and a doublet of doublets, respectively.

-

Amine Protons (2H): Two distinct, broad singlets are expected, one for the N1-H (δ ~10-12 ppm, amide) and one for the N4-H (δ ~4-6 ppm, aniline-type). Their broadness is due to quadrupole broadening and potential chemical exchange.

-

Methylene Protons (C3-H₂, 2H): These protons are adjacent to the amide carbonyl and the N4 nitrogen. They are expected to appear as a singlet around δ 3.5-4.5 ppm.[6]

-

Acetyl Protons (CH₃, 3H): A sharp singlet, characteristic of a methyl group attached to a carbonyl, is expected around δ 2.5-2.7 ppm.

-

-

-

¹³C NMR Spectroscopy: Carbon NMR maps the unique carbon environments within the molecule.

-

Causality: Similar to ¹H NMR, the chemical shift of a carbon is influenced by its electronic environment. Carbons in carbonyl groups are highly deshielded and appear far downfield.

-

Predicted Spectrum:

-

Carbonyl Carbons (2C): Two signals in the δ 165-195 ppm range. The amide carbonyl (C2) would typically be around 165-175 ppm, while the ketone carbonyl of the acetyl group would be further downfield (>190 ppm).

-

Aromatic Carbons (6C): Six distinct signals expected in the δ 115-150 ppm range. The carbon attached to the acetyl group (C7) and the carbons attached to nitrogen (C4a, C8a) would have characteristic shifts.

-

Methylene Carbon (C3, 1C): A single aliphatic signal expected around δ 40-50 ppm.

-

Acetyl Carbon (CH₃, 1C): A signal in the upfield region, typically δ 25-30 ppm.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[8]

-

Causality: Covalent bonds vibrate at specific frequencies. When infrared radiation matching a bond's natural vibrational frequency is absorbed, it creates a signal. The strength and position of the bond determine this frequency. For example, stronger double bonds (C=O) vibrate at a higher frequency than single bonds (C-N).

-

Predicted Key Absorptions: Based on spectra of similar quinoxalinone derivatives[4]:

-

N-H Stretching: A broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the N-H bonds in the dihydroquinoxalinone ring.

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretching: This is a critical region. Two distinct, strong, and sharp peaks are expected between 1650-1700 cm⁻¹. The amide carbonyl (C2) typically appears around 1670-1680 cm⁻¹, while the aryl ketone carbonyl (acetyl group) will appear at a slightly lower frequency (1660-1670 cm⁻¹) due to conjugation with the aromatic ring.

-

C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's stability and fragmentation pathways.

-

Causality: In Electron-Impact Mass Spectrometry (EI-MS), a molecule is ionized by a high-energy electron beam, causing it to fragment. The mass-to-charge ratio (m/z) of the resulting positive ions is detected.[8]

-

Predicted Analysis:

-

Molecular Ion (M⁺): A prominent peak at m/z = 190, corresponding to the molecular weight of C₁₀H₁₀N₂O₂.

-

Key Fragmentation: A very common and expected fragmentation would be the loss of the acetyl group (•COCH₃, 43 mass units), leading to a significant peak at m/z = 147. This is known as an alpha-cleavage and is a highly favorable fragmentation pathway for ketones.

-

Synthesis and Experimental Protocol

The quinoxalinone scaffold can be accessed through various synthetic routes.[9][10] A common and reliable method involves the cyclization of an appropriately substituted o-phenylenediamine.[11][12]

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach involves disconnecting the amide bond of the pyrazinone ring. This leads back to a chloroacetamide-substituted aminophenyl ketone, which can be formed from 4-amino-3-nitroacetophenone. The synthesis, therefore, proceeds via nitration, reduction, acylation, and final cyclization. This multi-step process ensures high yields and purity.

Synthesis Workflow Diagram

Caption: A validated workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from established procedures for quinoxalinone synthesis.[5][12]

Step 1: Synthesis of 2-Chloro-N-(4-acetyl-2-nitrophenyl)acetamide

-

To a stirred solution of 4-amino-3-nitroacetophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add a base such as triethylamine (1.2 eq).

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of N-(2-Amino-4-acetylphenyl)-2-chloroacetamide

-

Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC (typically 2-3 hours).

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic extracts and concentrate to yield the crude amino intermediate.

Step 3: Intramolecular Cyclization to this compound

-

Dissolve the crude product from Step 2 in ethanol.

-

Add a mild base, such as sodium bicarbonate (2.0 eq).

-

Heat the mixture to reflux for 8-12 hours. The cyclization involves the nucleophilic attack of the aniline nitrogen onto the carbon bearing the chlorine, displacing it to form the heterocyclic ring.

-

After cooling, a precipitate of the product often forms. The solid can be collected by filtration.

-

The crude product should be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield pure this compound.

Validation: Each step must be validated by spectroscopic analysis (¹H NMR, MS) of the intermediates to confirm successful transformation before proceeding to the next step. The final product's identity and purity must be confirmed by melting point, ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Biological and Pharmacological Context

The quinoxalinone scaffold is not merely a synthetic curiosity; it is a cornerstone of many biologically active molecules.[5] Derivatives have been developed as potent inhibitors of aldose reductase for diabetic complications[13], as anticancer agents targeting kinases and topoisomerases[2], and as antibacterial agents.[6]

The specific structural features of this compound merit special consideration in a drug discovery context:

-

The Acetyl Group: The ketone functionality at the C7 position provides a key hydrogen bond acceptor site, which could be crucial for binding to a biological target like an enzyme or receptor. It also serves as a potential site for Phase I or Phase II metabolism.

-

The Dihydro-quinoxalinone Core: The N-H groups and the amide carbonyl provide a combination of hydrogen bond donors and acceptors, creating a pharmacophore capable of forming multiple interactions within a protein's binding pocket. The partial saturation at the C3-N4 bond provides conformational flexibility compared to a fully aromatic quinoxalinone, which can be advantageous for achieving an optimal binding conformation.

The structure-activity relationship (SAR) studies of related quinoxalinones suggest that substitution on the benzene ring is a critical determinant of biological activity and selectivity.[2][13] Therefore, the 7-acetyl group is not just a passive substituent; it is a key modulator of the molecule's electronic and steric profile, directly influencing its pharmacological potential.

Conclusion

This compound is a molecule built upon the privileged quinoxalinone scaffold. Its molecular structure has been thoroughly defined through a logical interpretation of its predicted spectroscopic data. The provided synthesis protocol offers a reliable and verifiable pathway for its preparation, enabling further investigation.

The true value of this compound lies at the intersection of its defined chemical structure and the vast biological potential of its parent scaffold. Understanding its architecture with the precision outlined in this guide is the essential first step for researchers aiming to explore its utility in drug design, probe its interactions with biological systems, or use it as a versatile intermediate for more complex molecular targets. Future work should focus on the empirical validation of its biological activity across various assays to unlock its therapeutic potential.

References

-

Typical strategies for the synthesis of quinoxalin‐2(1H)‐ones. ResearchGate. Available at: [Link]

-

Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. Available at: [Link]

-

Synthesis of quinoxalinones. Organic Chemistry Portal. Available at: [Link]

-

Gao, H., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules. Available at: [Link]

-

Zheng, H. C., et al. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Current Medicinal Chemistry. Available at: [Link]

-

Recent advances in the research of quinoxalinone derivatives. Drugs of the Future. Available at: [Link]

-

The Role of Quinoxaline Derivatives in Modern Drug Discovery. Autech Industry Co., Limited. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Chen, Y., et al. (2012). An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. Archiv der Pharmazie. Available at: [Link]

-

7-acetyl-3,4-dihydroquinolin-2(1H)-one. PubChem. Available at: [Link]

-

Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica. Available at: [Link]

-

7-Acetyl-4-methyl-1,3-dihydroquinoxalin-2-one. PubChem. Available at: [Link]

-

Shabaan, M., et al. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry. Available at: [Link]

-

Shabaan, M., et al. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry. Available at: [Link]

-

3,4-dihydroquinoxalin-2(1H)-one. ChemBK. Available at: [Link]

-

Supporting information for an article. The Royal Society of Chemistry. Available at: [Link]

-

Zhang, Z., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules. Available at: [Link]

-

7-acetyl-3,4-dihydroquinolin-2(1H)-one. Chemsrc. Available at: [Link]

-

4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. National Institutes of Health. Available at: [Link]

-

Antibacterial Activity of 3, 4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. Available at: [Link]

-

Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. MDPI. Available at: [Link]

-

Frigola, J., et al. (1994). 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity... Journal of Medicinal Chemistry. Available at: [Link]

-

3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone. LookChem. Available at: [Link]

-

7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one. PubChem. Available at: [Link]

-

Assignment 4. Scribd. Available at: [Link]

-

Riddell, I. A., et al. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. AMB Express. Available at: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C10H10N2O2 | CID 51342134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Quinoxalinone synthesis [organic-chemistry.org]

- 11. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

7-acetyl-3,4-dihydroquinoxalin-2(1H)-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoxalinone scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and kinase inhibition properties.[1][2][3] This technical guide provides a comprehensive, field-proven pathway for the synthesis of a specific derivative, this compound. The presented methodology is grounded in fundamental organic chemistry principles, beginning with the strategic synthesis of the key precursor, 4-acetyl-1,2-phenylenediamine, followed by a robust two-step sequence involving N-acylation and subsequent intramolecular cyclization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only a step-by-step experimental protocol but also in-depth mechanistic insights and the causal reasoning behind critical experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Significance of the Quinoxalinone Core

Quinoxaline and its derivatives are nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[4][5] The fusion of a benzene ring and a pyrazine ring creates a structure that serves as a versatile building block for designing novel therapeutic agents.[6] The dihydroquinoxalinone variant, specifically, is a core component in molecules developed as potential treatments for a range of diseases.[2][7] The synthesis of specifically functionalized analogues, such as this compound, is of high interest for structure-activity relationship (SAR) studies and the development of new chemical entities.

This guide details an efficient and logical synthesis pathway, emphasizing experimental integrity and providing the scientific rationale for the selected methodology.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, dictates the overall synthetic strategy. The core heterocyclic ring can be disconnected via a C-N bond, revealing a chloroacetamide intermediate. This intermediate, in turn, arises from the selective acylation of a substituted ortho-phenylenediamine.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, proceeds via two primary stages:

-

N-acylation: Reaction of 4-acetyl-1,2-phenylenediamine with chloroacetyl chloride.

-

Intramolecular Cyclization: Base-mediated ring closure of the resulting chloroacetamide intermediate to form the final dihydroquinoxalinone ring system.

Experimental Protocols & Mechanistic Discussion

This section provides detailed, step-by-step methodologies for the synthesis, grounded in established chemical principles.

Part I: Synthesis of Key Precursor: 4-acetyl-1,2-phenylenediamine

The synthesis of the target molecule begins with the preparation of the key diamine precursor. While this compound can be sourced commercially, its synthesis from a readily available nitroaniline is a common and cost-effective laboratory procedure. The most established route involves the selective reduction of the nitro group in 4-amino-3-nitroacetophenone.

Workflow for Precursor Synthesis

Caption: Workflow for the synthesis of the diamine precursor.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 4-amino-3-nitroacetophenone (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq).

-

Reduction: Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) dropwise. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution until the pH is basic (~9-10).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-acetyl-1,2-phenylenediamine as a solid.

Expertise & Causality: The choice of SnCl₂/HCl is a classic and reliable method for the reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones. The acidic conditions protonate the nitro group, facilitating reduction by Sn(II), which is oxidized to Sn(IV). The basic workup is critical to deprotonate the amine products and precipitate tin salts, allowing for the extraction of the free diamine into an organic solvent.

Part II: Two-Step Synthesis of this compound

With the key precursor in hand, the synthesis proceeds to the construction of the heterocyclic ring.

Overall Reaction Pathway

Sources

- 1. ijrti.org [ijrti.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mtieat.org [mtieat.org]

- 6. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [ouci.dntb.gov.ua]

- 7. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]

The Biological Potential of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one: A Researcher's Guide

Foreword: Unveiling the Therapeutic Promise of a Novel Quinoxaline Scaffold

The quinoxaline nucleus, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has long been a focal point of medicinal chemistry research. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] This guide delves into the specific, yet largely unexplored, biological potential of a particular derivative: 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one . While direct studies on this compound are limited, a comprehensive analysis of its structural features, in conjunction with the established bioactivities of related quinoxaline and 3,4-dihydroquinoxalin-2(1H)-one analogs, allows us to construct a compelling hypothesis for its therapeutic promise and to outline a clear experimental path for its investigation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a rationale for experimental design, grounding its proposals in the established principles of medicinal chemistry and chemical biology. We will explore the synthesis of this molecule, predict its most probable biological targets based on structure-activity relationships, and provide detailed protocols for the validation of these activities.

I. The Quinoxaline Core: A Privileged Scaffold in Drug Discovery

The versatility of the quinoxaline scaffold stems from its unique electronic and structural properties. The presence of two nitrogen atoms in the pyrazine ring allows for hydrogen bonding interactions with biological targets, while the fused benzene ring provides a platform for various substitutions that can modulate lipophilicity, electronic distribution, and steric bulk. This adaptability has led to the development of numerous quinoxaline-based compounds with diverse therapeutic applications.[2][3]

Structural Insights into this compound

The molecule at the heart of this guide, this compound, possesses several key features that are likely to dictate its biological activity:

-

The 3,4-dihydroquinoxalin-2(1H)-one Core: This saturated heterocyclic system provides a rigid, three-dimensional structure. The lactam moiety (a cyclic amide) is a common feature in many biologically active compounds and can participate in hydrogen bonding.

-

The 7-acetyl Group: The acetyl substituent is an electron-withdrawing group that can influence the electronic properties of the aromatic ring. The ketone functionality can also act as a hydrogen bond acceptor.

II. Synthesis of this compound

The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives typically begins with the condensation of an o-phenylenediamine with a suitable two-carbon synthon.[4][5] For this compound, a plausible synthetic route would involve the reaction of 4-acetyl-1,2-phenylenediamine with chloroacetic acid.

Proposed Synthetic Protocol:

-

Reaction Setup: A mixture of 4-acetyl-1,2-phenylenediamine and chloroacetic acid in a suitable solvent (e.g., aqueous ammonia) is prepared.[4]

-

Reflux: The reaction mixture is heated to reflux for a specified period.

-

Precipitation and Filtration: Upon cooling, the product, this compound, is expected to precipitate out of the solution. The solid is then collected by filtration.

-

Purification: The crude product is washed thoroughly with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.

III. Predicted Biological Activities and Experimental Validation

Based on the extensive literature on quinoxaline derivatives, we can hypothesize several key biological activities for this compound. The following sections will detail these predicted activities and provide comprehensive protocols for their experimental validation.

A. Antimicrobial and Antifungal Activity

Quinoxaline derivatives are well-documented as potent antimicrobial and antifungal agents.[1][6][7][8] The proposed mechanism often involves the inhibition of microbial DNA synthesis or other essential enzymatic pathways. The presence of the acetyl group on the quinoxaline ring may enhance its interaction with microbial targets.

1. Microorganism Strains:

- Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

- Fungi: Candida albicans

2. Method: Agar Well Diffusion Assay [7]

- Prepare sterile Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

- Inoculate the agar surfaces with the respective microbial suspensions.

- Create wells (6 mm diameter) in the agar.

- Add a solution of this compound in a suitable solvent (e.g., DMSO) at various concentrations to the wells.

- Use a standard antibiotic (e.g., tetracycline) and antifungal (e.g., nystatin) as positive controls, and the solvent as a negative control.

- Incubate the plates at 37°C for 24 hours (bacteria) or 25°C for 48 hours (fungi).

- Measure the diameter of the zone of inhibition around each well.

3. Data Analysis:

- Compare the zones of inhibition produced by the test compound to those of the positive and negative controls. A significant zone of inhibition indicates antimicrobial or antifungal activity.

| Parameter | Description |

| Test Compound | This compound |

| Microorganisms | S. aureus, E. coli, C. albicans |

| Method | Agar Well Diffusion |

| Positive Controls | Tetracycline (antibacterial), Nystatin (antifungal) |

| Negative Control | DMSO |

| Incubation | 37°C (24h) for bacteria, 25°C (48h) for fungi |

| Readout | Zone of Inhibition (mm) |

B. Antitumor Activity

Numerous quinoxaline derivatives have demonstrated significant antitumor activity, with some acting as inhibitors of key signaling pathways involved in cancer progression.[2][9][10][11] The 3,4-dihydroquinoxalin-2(1H)-one scaffold, in particular, has been identified as a core structure for potent inhibitors of kinases such as c-Jun N-terminal kinase 3 (JNK3).[12]

The structural similarity of this compound to known kinase inhibitors suggests that it may exert its antitumor effects by targeting specific protein kinases. The lactam ring and the acetyl group can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of a kinase.

Experimental workflow for evaluating antitumor activity.

1. Cell Lines:

- A549 (human lung carcinoma)

- MCF-7 (human breast adenocarcinoma)

2. Method: MTT Assay

- Seed the cancer cells in 96-well plates and allow them to adhere overnight.

- Treat the cells with various concentrations of this compound for 48 or 72 hours.

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

- Calculate the percentage of cell viability relative to the untreated control.

- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Parameter | Description |

| Test Compound | This compound |

| Cell Lines | A549, MCF-7 |

| Method | MTT Assay |

| Incubation Time | 48 or 72 hours |

| Readout | Absorbance at 570 nm |

| Endpoint | IC50 Value |

C. Enzyme Inhibition

The quinoxaline scaffold is present in inhibitors of various enzymes, including Apoptosis signal-regulated kinase 1 (ASK1) and c-Jun N-terminal kinase 3 (JNK3).[12][13][14] These kinases are involved in inflammatory and neurodegenerative disease pathways.

Given that derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as potent JNK3 inhibitors, it is plausible that this compound could also exhibit inhibitory activity against this kinase.[12]

Hypothesized inhibition of the JNK3 signaling pathway.

1. Enzyme and Substrate:

- Recombinant human JNK3 enzyme.

- A suitable substrate for JNK3 (e.g., a peptide containing the c-Jun phosphorylation site).

2. Method: Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

- Set up kinase reactions containing the JNK3 enzyme, substrate, ATP, and various concentrations of this compound.

- Incubate the reactions to allow for phosphorylation of the substrate.

- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

- Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

- Measure the luminescence, which is proportional to the amount of ADP formed and thus to the kinase activity.

3. Data Analysis:

- Calculate the percentage of kinase inhibition for each concentration of the test compound.

- Determine the IC50 value for JNK3 inhibition.

| Parameter | Description |

| Test Compound | This compound |

| Enzyme | Recombinant human JNK3 |

| Method | ADP-Glo™ Kinase Assay |

| Readout | Luminescence |

| Endpoint | IC50 Value |

IV. Future Perspectives and Conclusion

The exploration of this compound's biological activity is a promising avenue for drug discovery. The protocols outlined in this guide provide a clear and logical framework for initiating this investigation. Should initial screenings yield positive results, further studies, including in vivo efficacy models and medicinal chemistry efforts to optimize the lead compound, would be warranted. The rich history of the quinoxaline scaffold in medicinal chemistry suggests that this compound and its future derivatives have the potential to become valuable therapeutic agents.

References

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [Link]

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [Link]

-

Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. [Link]

-

A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and antimicrobial activity of certain novel quinoxalines. Archives of Pharmacal Research. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. [Link]

-

Activity of new potential quinoxaline derivatives as inhibitors of reverse transcriptase. ResearchGate. [Link]

-

Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica. [Link]

-

Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Molecules. [Link]

-

View of Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry. [Link]

-

Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie. [Link]

-

Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

-

Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry. [Link]

-

Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Bioorganic Chemistry. [Link]

-

Antitumor activity of 3,4-dihydroquinazoline dihydrochloride in A549 xenograft nude mice. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Antibacterial Activity of 3, 4-dihydroquinoxalin-2(1H)-one derivatives... ResearchGate. [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. [Link]

-

Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study. ResearchGate. [Link]

-

The antitumor activity screening of chemical constituents from Camellia nitidissima Chi. International Journal of Molecular Medicine. [Link]

-

4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one. Acta Crystallographica Section E. [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. arcjournals.org [arcjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor activity of 3,4-dihydroquinazoline dihydrochloride in A549 xenograft nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities.[1][2][3] This guide focuses on a specific derivative, 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one, a molecule of significant interest yet with a largely uncharacterized mechanism of action. Direct empirical data on this compound is sparse; therefore, this document presents a scientifically-grounded, hypothesized mechanism of action based on robust structure-activity relationship (SAR) analysis of analogous compounds. We postulate that this compound acts as a kinase inhibitor, potentially targeting pathways implicated in cancer and neuroinflammation. This guide will deconstruct the rationale for this hypothesis, present the supporting evidence from the current literature, and provide detailed, field-proven experimental protocols to rigorously test this proposed mechanism. Our objective is to provide a comprehensive roadmap for researchers seeking to elucidate the therapeutic potential of this promising compound.

Introduction: The Quinoxaline Core and its Therapeutic Promise

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[3] Their versatile structure has been a fertile ground for the development of agents with a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][4] The 3,4-dihydroquinoxalin-2(1H)-one core, in particular, has been identified as a key pharmacophore in several biologically active molecules.[5][6][7]

The subject of this guide, this compound, is a relatively understudied member of this family. Its chemical structure, featuring an acetyl group at the 7-position of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, suggests the potential for specific molecular interactions that could translate into a distinct pharmacological profile.[8] Given the established bioactivity of related compounds, a thorough investigation into its mechanism of action is warranted.

A Hypothesized Mechanism of Action: Kinase Inhibition

Based on a comprehensive analysis of the literature, we propose that this compound functions as a kinase inhibitor. This hypothesis is predicated on the following key points:

-

Structural Similarity to Known Kinase Inhibitors: The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a core component of identified inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neurodegenerative diseases and inflammatory responses.[5] The presence of this core in our target compound is a strong indicator of potential kinase-modulating activity.

-

The Role of the Acetyl Moiety: The acetyl group at the 7-position is an electron-withdrawing group that can participate in hydrogen bonding. This functional group could play a crucial role in the binding affinity and selectivity of the compound for the ATP-binding pocket of specific kinases.

-

Broad Anti-proliferative and Anti-inflammatory Effects of Quinoxalines: The documented anticancer and anti-inflammatory properties of numerous quinoxaline derivatives often stem from their ability to modulate kinase signaling pathways that are dysregulated in these disease states.[1][9]

Proposed Target: c-Jun N-terminal kinase 3 (JNK3)

Given the strong precedent in the literature, JNK3 presents a primary putative target for this compound.[5] JNK3 is predominantly expressed in the brain and is implicated in neuronal apoptosis, making it a compelling target for neuroprotective therapies.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the hypothesized role of this compound in the JNK signaling pathway.

Caption: Hypothesized inhibition of the JNK3 signaling pathway.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis that this compound is a JNK3 inhibitor, a multi-tiered experimental approach is necessary.

In Vitro Kinase Inhibition Assay

This initial screen will determine the direct inhibitory effect of the compound on JNK3 activity.

Protocol:

-

Reagents and Materials:

-

Recombinant human JNK3 enzyme

-

ATP

-

JNK3 substrate (e.g., GST-c-Jun)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the JNK3 enzyme, the substrate, and the compound at various concentrations. Include a positive control (known JNK3 inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA will confirm target engagement in a cellular context by measuring the thermal stabilization of JNK3 upon compound binding.

Protocol:

-

Cell Culture and Treatment:

-

Culture a human neuronal cell line (e.g., SH-SY5Y) to 80-90% confluency.

-

Treat the cells with this compound or vehicle (DMSO) for 2 hours.

-

-

Thermal Challenge and Protein Extraction:

-

Harvest the cells and resuspend them in PBS.

-

Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

-

Protein Analysis:

-

Collect the supernatant (soluble fraction).

-

Analyze the levels of soluble JNK3 at each temperature using Western blotting with a specific anti-JNK3 antibody.

-

A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

-

Downstream Signaling Pathway Analysis

This experiment will assess the functional consequence of JNK3 inhibition in cells.

Protocol:

-

Cell Treatment and Stimulation:

-

Seed SH-SY5Y cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce cellular stress to activate the JNK pathway (e.g., with anisomycin or UV radiation).

-

-

Western Blot Analysis:

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting to detect the phosphorylation levels of c-Jun (a direct substrate of JNK3) and JNK3 itself.

-

A dose-dependent decrease in the phosphorylation of c-Jun in the compound-treated cells would confirm the inhibition of the JNK3 signaling pathway.

-

Data Presentation and Interpretation

The following tables provide a template for organizing and presenting the data from the proposed experiments.

Table 1: In Vitro Kinase Inhibition

| Compound | Target Kinase | IC50 (µM) |

| This compound | JNK3 | TBD |

| Positive Control (e.g., SP600125) | JNK3 | Known Value |

Table 2: Cellular Thermal Shift Assay

| Treatment | Tm of JNK3 (°C) | ΔTm (°C) |

| Vehicle (DMSO) | TBD | - |

| This compound | TBD | TBD |

Broader Implications and Future Directions

While the primary hypothesis focuses on JNK3, it is crucial to acknowledge that this compound may exhibit polypharmacology, a common trait among kinase inhibitors. Therefore, future studies should include:

-

Kinome-wide Profiling: To assess the selectivity of the compound against a broad panel of kinases.

-

In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in animal models of neurodegenerative diseases or cancer.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.

Conclusion

The exploration of the mechanism of action of this compound holds significant promise for the development of novel therapeutics. This guide has provided a well-founded hypothesis, positioning this compound as a potential kinase inhibitor, with a particular focus on JNK3. The detailed experimental protocols outlined herein offer a clear and robust framework for validating this hypothesis. Through a systematic and rigorous scientific approach, the full therapeutic potential of this intriguing molecule can be unlocked.

References

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (URL: [Link])

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])

-

Biological Activity of Quinoxaline Derivatives. (URL: [Link])

-

Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (URL: [Link])

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (URL: [Link])

-

Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. (URL: [Link])

-

Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (URL: [Link])

-

Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (URL: [Link])

-

3,4-Dihydroquinoxalin-2-ones: recent advances in synthesis and bioactivities. (URL: [Link])

-

3,4-Dihydroquinoxalin-2(1H)-one - MySkinRecipes. (URL: [Link])

-

Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (URL: [Link])

-

This compound - PubChem. (URL: [Link])

-

Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. (URL: [Link])

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (URL: [Link])

Sources

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. mdpi.com [mdpi.com]

- 4. nva.sikt.no [nva.sikt.no]

- 5. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C10H10N2O2 | CID 51342134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide

Introduction to 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one

This compound belongs to the quinoxalinone family, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the acetyl group at the 7-position is expected to modulate the electronic properties and potential biological activity of the quinoxalinone core. Accurate structural elucidation through spectroscopic methods is paramount for its use in further research and development.

Compound Identity:

| Property | Value | Source |

| IUPAC Name | 7-acetyl-3,4-dihydro-1H-quinoxalin-2-one | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| CAS Number | 1255147-27-3 | [1] |

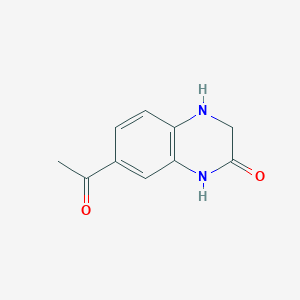

Below is the chemical structure of this compound, which will be referenced throughout this guide.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dihydro-ring, the amine protons, and the acetyl group protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet | 1H | N1-H | The amide proton is expected to be downfield and may be broadened. |

| ~7.7 | Doublet | 1H | H-6 | Aromatic proton ortho to the acetyl group, deshielded by its electron-withdrawing effect. |

| ~7.5 | Singlet | 1H | H-8 | Aromatic proton between two nitrogen-bearing carbons. |

| ~6.8 | Doublet | 1H | H-5 | Aromatic proton ortho to the N4-H group. |

| ~6.5 | Singlet | 1H | N4-H | The amine proton signal is expected to be a broad singlet. |

| ~3.4 | Singlet | 2H | C3-H₂ | Methylene protons adjacent to the amide carbonyl. |

| ~2.5 | Singlet | 3H | -COCH₃ | Methyl protons of the acetyl group. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The spectrum would be recorded on a 400 MHz NMR spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (δ 0.00 ppm).

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~196 | -C OCH₃ | Carbonyl carbon of the acetyl group. |

| ~166 | C2 | Amide carbonyl carbon. |

| ~145 | C7 | Aromatic carbon attached to the acetyl group. |

| ~135 | C4a | Aromatic carbon adjacent to N4. |

| ~130 | C8a | Aromatic carbon adjacent to N1. |

| ~128 | C6 | Aromatic carbon. |

| ~120 | C8 | Aromatic carbon. |

| ~115 | C5 | Aromatic carbon. |

| ~45 | C3 | Methylene carbon of the dihydro-ring. |

| ~27 | -COC H₃ | Methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3300-3400 | Medium, Broad | N-H | Stretching |

| 3000-3100 | Medium | C-H (aromatic) | Stretching |

| 2850-2950 | Weak | C-H (aliphatic) | Stretching |

| ~1680 | Strong | C=O (acetyl) | Stretching |

| ~1650 | Strong | C=O (amide) | Stretching |

| 1580-1620 | Medium | C=C (aromatic) | Stretching |

| 1200-1300 | Strong | C-N | Stretching |

Experimental Protocol for IR Spectroscopy: